Dual αvβ6/αvβ1 Integrin Binding Affinity: Bexotegrast vs. MORF-627 Selectivity Profile Comparison
Bexotegrast demonstrates high-affinity, dual-target binding to both αvβ6 (Kd = 5.7 nM) and αvβ1 (Kd = 3.4 nM) integrins, as measured by ligand-binding assays . In contrast, MORF-627, an αvβ6-selective oral inhibitor, exhibits an IC50 of 9.2 nM for αvβ6 (human serum ligand-binding assay) but is reported to have >300-fold selectivity over αvβ1 and αvβ8 . This means MORF-627 has negligible αvβ1 engagement, whereas bexotegrast potently inhibits both targets. The dual-target profile has been shown to produce additive antifibrotic effects in human IPF lung tissue that single-target inhibition does not achieve [1].
| Evidence Dimension | Integrin binding affinity (αvβ6 and αvβ1) |
|---|---|
| Target Compound Data | Bexotegrast: αvβ6 Kd = 5.7 nM; αvβ1 Kd = 3.4 nM |
| Comparator Or Baseline | MORF-627: αvβ6 IC50 = 9.2 nM (human serum ligand-binding assay); >300-fold selective over αvβ1 and αvβ8 |
| Quantified Difference | Bexotegrast binds αvβ1 with Kd = 3.4 nM, whereas MORF-627 shows >300-fold selectivity against αvβ1 (i.e., effectively no αvβ1 inhibition); bexotegrast αvβ6 affinity (5.7 nM) is approximately 1.6-fold more potent than MORF-627 αvβ6 IC50 (9.2 nM), noting different assay formats |
| Conditions | Ligand-binding assay (bexotegrast Kd); human serum ligand-binding assay (MORF-627 IC50) |
Why This Matters
Procurement of a single-target αvβ6 inhibitor will not recapitulate the dual αvβ6/αvβ1 blockade required for maximal antifibrotic efficacy observed with bexotegrast in human IPF tissue.
- [1] Decaris ML, Schaub JR, Chen C, et al. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF. Respir Res. 2021;22:265. View Source
